Dehydro Mefloquine-d5
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Overview
Description
Dehydro Mefloquine-d5 is a deuterium-labeled derivative of Dehydro Mefloquine. It is primarily used as a stable isotope-labeled compound in scientific research. The incorporation of deuterium, a stable heavy isotope of hydrogen, into the molecular structure of Dehydro Mefloquine enhances its utility in various analytical and pharmacokinetic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dehydro Mefloquine-d5 involves the deuteration of Dehydro Mefloquine. This process typically includes the replacement of hydrogen atoms with deuterium atoms. The specific synthetic routes and reaction conditions for this compound are not widely documented in public literature. general deuteration techniques involve the use of deuterated reagents and solvents under controlled conditions to achieve the desired isotopic substitution .
Industrial Production Methods
Industrial production of this compound would likely follow similar principles as laboratory-scale synthesis but on a larger scale. This would involve the use of specialized equipment and facilities to handle deuterated compounds safely and efficiently. The production process would need to ensure high purity and isotopic enrichment to meet the standards required for scientific research applications .
Chemical Reactions Analysis
Types of Reactions
Dehydro Mefloquine-d5, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature, pressure, and solvent, would depend on the desired reaction and the stability of the compound under those conditions .
Major Products Formed
The major products formed from these reactions would depend on the specific reaction pathway and conditions used. For example, oxidation of this compound could yield oxidized derivatives, while reduction could produce reduced forms of the compound. Substitution reactions could result in various substituted derivatives depending on the nucleophile or electrophile used .
Scientific Research Applications
Dehydro Mefloquine-d5 has several scientific research applications, including:
Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound in biological systems, aiding in the study of its absorption, distribution, metabolism, and excretion.
Analytical Chemistry: It is used as an internal standard in mass spectrometry to quantify the presence of Dehydro Mefloquine and its metabolites in various samples.
Biomedical Research: The compound is used to study the effects of Dehydro Mefloquine on cellular processes, including cell viability, tubulogenesis, and protein expression levels
Mechanism of Action
The mechanism of action of Dehydro Mefloquine-d5 is similar to that of Dehydro Mefloquine. It is believed to target the 80S ribosome of Plasmodium falciparum, inhibiting protein synthesis and causing schizonticidal effects. Additionally, it may interact with phospholipids in the parasite membrane, impair NADPH oxidation, and interfere with the parasite’s food vacuoles, raising intravesicular pH .
Comparison with Similar Compounds
Similar Compounds
Mefloquine: A widely used antimalarial drug with a similar structure and mechanism of action.
Chloroquine: Another antimalarial drug with a quinoline structure, but with different pharmacokinetic properties.
Primaquine: An 8-aminoquinoline compound used for the treatment of malaria.
Uniqueness
Dehydro Mefloquine-d5 is unique due to its deuterium labeling, which enhances its stability and allows for precise analytical measurements. This makes it particularly valuable in pharmacokinetic studies and as an internal standard in mass spectrometry .
Properties
IUPAC Name |
[2,8-bis(trifluoromethyl)quinolin-4-yl]-deuterio-(3,4,5,6-tetradeuteriopyridin-2-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F6N2O/c18-16(19,20)11-5-3-4-9-10(15(26)12-6-1-2-7-24-12)8-13(17(21,22)23)25-14(9)11/h1-8,15,26H/i1D,2D,6D,7D,15D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDFDSXDVJABBT-PPCDZPRBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=NC(=C1[2H])C([2H])(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F6N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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